DMT-2'fluoro-da(bz) amidite

Description

Contextualization of Phosphoramidite (B1245037) Chemistry in Oligonucleotide Synthesis

Phosphoramidite chemistry, first described in the early 1980s, is the gold standard for the chemical synthesis of oligonucleotides. twistbioscience.com This method's enduring success is attributable to its simplicity and exceptionally high coupling efficiencies, which are crucial for the synthesis of long oligonucleotides. aragen.comtwistbioscience.com The process is typically carried out on a solid support, which simplifies the purification process at each step. twistbioscience.com

The synthesis cycle involves four key steps:

Detritylation: The removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside to expose a reactive hydroxyl group. eurofinsgenomics.com

Coupling: The addition of the next nucleoside in the form of a phosphoramidite monomer, which reacts with the free 5'-hydroxyl group. eurofinsgenomics.com

Capping: The acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles. eurofinsgenomics.com

Oxidation: The conversion of the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester. sigmaaldrich.com

This cycle is repeated until the desired oligonucleotide sequence is assembled. eurofinsgenomics.com The use of protecting groups on the phosphoramidite monomers is essential to ensure that the desired chemical reactions occur in a controlled manner. twistbioscience.com

The Role of Nucleoside Modifications in Advancing Nucleic Acid Research

While standard DNA and RNA oligonucleotides are invaluable, their application can be limited by factors such as degradation by cellular enzymes (nucleases). rsc.org To overcome these limitations, a wide variety of chemically modified nucleosides have been developed and incorporated into synthetic oligonucleotides. oxfordglobal.com These modifications can be introduced at the nucleobase, the sugar moiety, or the phosphate backbone. rsc.org

The primary goals of these modifications include:

Enhanced Stability: Increasing resistance to nuclease degradation, thereby extending the half-life of oligonucleotides in biological systems. oxfordglobal.com

Improved Binding Affinity: Modifying the sugar conformation to favor a structure that binds more tightly to its target sequence. oup.com

Altered Biological Activity: Introducing new functionalities or altering the recognition by cellular machinery. rsc.org

The 2'-position of the ribose sugar is a frequent target for modification. mdpi.com One particularly effective modification is the introduction of a fluorine atom, creating a 2'-fluoro-modified nucleoside. biosyn.com This modification has been shown to significantly enhance the thermal stability of duplexes and increase nuclease resistance. biosyn.comsigmaaldrich.com

Dmt-2'fluoro-da(bz) Amidite as a Strategic Building Block in Modern Oligonucleotide Synthesis

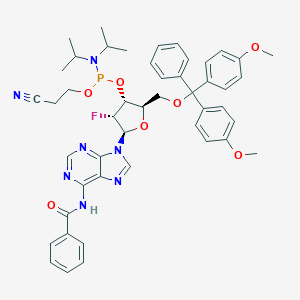

This compound is a specialized phosphoramidite monomer used in the synthesis of modified oligonucleotides. sigmaaldrich.com It is a derivative of deoxyadenosine (B7792050) where the 2'-hydroxyl group is replaced by a fluorine atom, the exocyclic amine of the adenine (B156593) base is protected by a benzoyl (bz) group, and the 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group. sigmaaldrich.comhongene.com

This particular combination of modifications makes this compound a valuable tool for several reasons:

Increased Nuclease Resistance: The 2'-fluoro modification imparts significant resistance to degradation by nucleases. sigmaaldrich.comglpbio.com

High RNA Binding Affinity: Oligonucleotides containing 2'-fluoro modifications exhibit a high binding affinity for RNA targets, a crucial feature for antisense applications. glpbio.commedchemexpress.com

A-form Conformation: The 2'-fluoro modification helps to lock the sugar pucker in a C3'-endo conformation, which is characteristic of an A-form helix, similar to that of RNA. This pre-organization of the sugar conformation contributes to the enhanced binding affinity for RNA targets. oup.commedchemexpress.com

The synthesis of oligonucleotides containing 2'-fluoro modifications is similar to standard DNA synthesis, although it may require a longer coupling time to ensure high efficiency. sigmaaldrich.comsigmaaldrich.com The resulting modified oligonucleotides are more thermally stable and have been shown to be resistant to certain enzymes that would degrade natural DNA and RNA. sigmaaldrich.comoup.com These properties make this compound a strategic building block for the development of therapeutic oligonucleotides, such as antisense agents and siRNAs, as well as for various diagnostic and research applications. oup.comnih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source(s) |

| Full Chemical Name | N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-fluoro-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite | hongene.com |

| Molecular Formula | C47H51FN7O7P | sigmaaldrich.comhongene.com |

| Molecular Weight | 875.92 g/mol | sigmaaldrich.com |

| Appearance | White to off-white powder | sigmaaldrich.comsigmaaldrich.com |

| Storage Temperature | -20°C | sigmaaldrich.comsigmaaldrich.com |

| Key Modifications | 2'-Fluoro, 5'-DMT, N6-Benzoyl | sigmaaldrich.comhongene.com |

| Primary Application | Synthesis of modified oligonucleotides | sigmaaldrich.com |

Structure

2D Structure

Propriétés

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]purin-6-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H51FN7O7P/c1-31(2)55(32(3)4)63(60-27-13-26-49)62-42-39(61-46(40(42)48)54-30-52-41-43(50-29-51-44(41)54)53-45(56)33-14-9-7-10-15-33)28-59-47(34-16-11-8-12-17-34,35-18-22-37(57-5)23-19-35)36-20-24-38(58-6)25-21-36/h7-12,14-25,29-32,39-40,42,46H,13,27-28H2,1-6H3,(H,50,51,53,56)/t39-,40-,42-,46-,63?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCMVPDSLHFCBB-MSIRFHFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1F)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H51FN7O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

875.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136834-22-5 | |

| Record name | N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]purin-6-yl]benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Considerations for Dmt 2 Fluoro Da Bz Amidite Incorporation

Principles of Solid-Phase Oligonucleotide Synthesis with 2'-Fluoro Phosphoramidites

The incorporation of Dmt-2'fluoro-da(bz) amidite into oligonucleotides is achieved through the well-established process of solid-phase phosphoramidite (B1245037) chemistry. wikipedia.org This automated, cyclical process allows for the stepwise addition of nucleotide building blocks to a growing chain that is covalently attached to a solid support, typically controlled-pore glass (CPG). wikipedia.orgatdbio.com

The fundamental cycle of solid-phase synthesis consists of four key steps:

Detritylation: The removal of the acid-labile 4,4'-dimethoxytrityl (DMT) group from the 5'-hydroxyl of the support-bound nucleoside. This is typically accomplished using a weak acid like dichloroacetic or trichloroacetic acid. fujifilm.com

Coupling: The activated phosphoramidite, in this case, this compound, is coupled to the free 5'-hydroxyl of the growing oligonucleotide chain. This reaction is catalyzed by an activator. wikipedia.orgfujifilm.com

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion-mutant sequences in subsequent cycles. atdbio.comfujifilm.com

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, commonly an aqueous iodine solution. wikipedia.orgfujifilm.com

This cycle is repeated until the desired oligonucleotide sequence is assembled. The presence of the 2'-fluoro group in this compound introduces specific considerations within this synthetic framework, primarily impacting the coupling step. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the phosphoramidite. oup.com

Optimization of Coupling Efficiency and Reaction Kinetics for this compound

Achieving high coupling efficiency at each step is paramount for the synthesis of high-purity, full-length oligonucleotides. The incorporation of 2'-fluoro modified amidites, such as this compound, often requires adjustments to standard DNA synthesis protocols to ensure optimal reaction kinetics.

Elongated Coupling Time Requirements for 2'-Fluoro-2'-deoxy-adenosine Amidites

A key modification for the efficient incorporation of 2'-fluoro phosphoramidites is the extension of the coupling time. umich.edusigmaaldrich.com While standard DNA phosphoramidites may couple in as little as 20 seconds, the sterically more demanding 2'-fluoro analogues necessitate longer reaction times to achieve high coupling yields. wikipedia.org For this compound, a recommended coupling time is typically around 3 minutes, a significant increase compared to the 90 seconds often used for standard DNA monomers. sigmaaldrich.com Some protocols even suggest extending coupling times to as long as 10 to 30 minutes for modified nucleotides. nih.gov This extended time compensates for the potentially reduced reactivity caused by the 2'-fluoro substitution, ensuring the coupling reaction goes to completion.

Investigation of Activators and Solvents for Enhanced Coupling

The choice of activator and solvent system is critical for maximizing the coupling efficiency of phosphoramidites. While 1H-tetrazole has historically been a standard activator, alternatives are often sought for more sterically hindered monomers like 2'-fluoro phosphoramidites. google.comglenresearch.com

Activators:

Tetrazole and its derivatives: While functional, the acidity of tetrazole can lead to premature detritylation of the monomer in solution. glenresearch.com More potent activators like 5-ethylthio-1H-tetrazole (ETT) and 5-benzylthio-1H-tetrazole (BTT) have been shown to improve coupling kinetics. fujifilm.comresearchgate.net

4,5-Dicyanoimidazole (DCI): DCI is a highly effective activator that is less acidic than tetrazole, thereby minimizing unwanted side reactions. google.comglenresearch.com It is highly soluble in acetonitrile (B52724), the preferred solvent for coupling, and can significantly increase the rate of the coupling reaction. google.com

Activator/Tertiary Amine Mixtures: A combination of an acidic activator with a non-nucleophilic tertiary amine, such as N-methylimidazole (NMI), can also enhance coupling efficiency, particularly at larger synthesis scales. google.com

Solvents:

Acetonitrile: Anhydrous acetonitrile is the standard and preferred solvent for the coupling reaction due to its ability to dissolve both the phosphoramidite and the activator, and its inertness under the reaction conditions. google.comglenresearch.com

The following table summarizes common activators and their properties:

| Activator | pKa | Key Characteristics |

| 1H-Tetrazole | 4.9 | Standard activator, but can cause premature detritylation. glenresearch.comresearchgate.net |

| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | More potent than tetrazole, often used for RNA synthesis. researchgate.net |

| 4,5-Dicyanoimidazole (DCI) | 5.2 | Less acidic than tetrazole, highly soluble in acetonitrile, increases reaction rate. google.com |

Deprotection Strategies for Oligonucleotides Synthesized with this compound

Following the completion of solid-phase synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed from the nucleobases and the phosphate backbone. The choice of deprotection strategy is crucial, as harsh conditions can lead to degradation of the oligonucleotide, particularly those containing sensitive modifications like 2'-fluoro nucleosides.

Ammonia-Based Deprotection Protocols

A common method for deprotection involves the use of concentrated aqueous ammonia (B1221849). A typical procedure involves treating the solid support with a mixture of ammonium (B1175870) hydroxide (B78521) and ethanol (B145695) (often in a 3:1 ratio) at an elevated temperature (e.g., 55°C) for an extended period (e.g., 8-16 hours). sigmaaldrich.comnih.govoup.com This treatment effectively cleaves the oligonucleotide from the support and removes the benzoyl (Bz) protecting group from the adenine (B156593) base and the cyanoethyl groups from the phosphate backbone. atdbio.comoup.com

However, prolonged exposure to strong bases can be detrimental to oligonucleotides containing 2'-fluoro pyrimidines. sci-hub.se Therefore, careful optimization of temperature and time is necessary. A solution of 3% diethylamine (B46881) (DEA) in aqueous ammonia has been shown to be effective for deprotection at either 35°C for 20 hours or a more rapid 60°C for 5 hours, minimizing the formation of unwanted adducts. sci-hub.se

Amine-Based Deprotection Protocols (e.g., AMA)

A widely used and often preferred alternative for rapid deprotection is a mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (B109427) (1:1 v/v), commonly known as AMA. glenresearch.com This reagent can significantly reduce deprotection times. For oligonucleotides containing this compound, a recommended AMA treatment is 10 minutes at 65°C. sigmaaldrich.comglenresearch.com

It is important to note that while AMA is highly efficient, it can lead to transamination of cytosine bases if they are protected with a benzoyl group. glenresearch.com Therefore, when using AMA, it is recommended to use acetyl-protected deoxycytidine (dC) to avoid this side reaction. However, for the deprotection of oligonucleotides containing the benzoyl-protected this compound, the conditions must be carefully controlled. While AMA is generally effective, some studies suggest avoiding heating with AMA for 2'-fluoro RNA to prevent degradation. glenresearch.com A milder deprotection with AMA can be performed at room temperature for 15 minutes for cleavage from the support, followed by appropriate conditions for base deprotection. metkinenchemistry.com

The following table provides a comparison of deprotection methods:

| Deprotection Reagent | Typical Conditions | Key Considerations |

| Concentrated Ammonium Hydroxide/Ethanol | 55°C, 8-16 hours | Standard method, but can be slow and potentially harsh for sensitive modifications. nih.govoup.com |

| 3% Diethylamine in Aqueous Ammonia | 35°C for 20 hours or 60°C for 5 hours | Minimizes formation of acrylonitrile (B1666552) and other adducts. sci-hub.se |

| AMA (Ammonium Hydroxide/Methylamine) | 65°C, 10 minutes | Very rapid deprotection. sigmaaldrich.comglenresearch.com May cause transamination with Bz-dC. glenresearch.com Caution advised with heating for 2'-F RNA. glenresearch.com |

Precursor Synthesis and Derivatization Pathways for this compound

The synthesis of this compound is a multi-step process that begins with the appropriate nucleoside and involves a series of protection and derivatization reactions to yield the final, highly reactive monomer ready for oligonucleotide synthesis. The key precursor is 2'-deoxy-2'-fluoroadenosine.

The synthetic pathway can be broadly outlined as follows:

Protection of the Exocyclic Amine: The N⁶-amino group of 2'-deoxy-2'-fluoroadenosine is reactive and must be protected to prevent side reactions during oligonucleotide synthesis. A common protecting group for adenosine (B11128) is benzoyl (Bz), which is introduced by reacting the nucleoside with benzoyl chloride. acs.orgresearchgate.net This yields N⁶-benzoyl-2'-deoxy-2'-fluoroadenosine.

5'-Hydroxyl Protection: The primary 5'-hydroxyl group is selectively protected with a 4,4'-dimethoxytrityl (DMT) group. acs.orgoup.com The DMT group is acid-labile, allowing for its removal at each cycle of solid-phase synthesis to free the 5'-hydroxyl for the next coupling reaction. This step is typically achieved by reacting the N⁶-benzoyl-2'-deoxy-2'-fluoroadenosine with DMT-chloride in pyridine.

Phosphitylation of the 3'-Hydroxyl: The final step is the phosphitylation of the free 3'-hydroxyl group. The DMT- and benzoyl-protected nucleoside is reacted with a phosphitylating agent, most commonly 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). oup.com This reaction introduces the reactive phosphoramidite moiety at the 3' position, yielding the final product: 5'-O-(4,4'-Dimethoxytrityl)-N⁶-benzoyl-2'-deoxy-2'-fluoroadenosine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite, or this compound. sigmaaldrich.comsigmaaldrich.com

The resulting compound is purified, typically by precipitation and/or chromatography, and stored as a stable, dry powder under inert atmosphere until it is used in automated oligonucleotide synthesis. atdbio.com

Table 3: Compound Names Mentioned in This Article

| Abbreviated Name | Full Chemical Name |

|---|---|

| This compound | 5'-O-(4,4'-Dimethoxytrityl)-N⁶-benzoyl-2'-deoxy-2'-fluoroadenosine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite |

| 2'-deoxy-2'-fluoroadenosine | 2'-deoxy-2'-fluoroadenosine |

| N⁶-benzoyl-2'-deoxy-2'-fluoroadenosine | N⁶-benzoyl-2'-deoxy-2'-fluoroadenosine |

Analytical Characterization and Quality Assurance of Dmt 2 Fluoro Da Bz Amidite and Derived Oligonucleotides

Advanced Chromatographic Techniques for Phosphoramidite (B1245037) Purity Assessment

Chromatographic methods are indispensable for determining the purity of phosphoramidites and identifying potential impurities that could compromise the efficiency of oligonucleotide synthesis and the integrity of the final product. lcms.cz

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Impurity Profiling

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for assessing the purity of Dmt-2'fluoro-da(bz) amidite. This method effectively separates the target phosphoramidite from closely related impurities. A typical specification for high-quality this compound is a purity of ≥99.0% as determined by RP-HPLC. sigmaaldrich.comsigmaaldrich.com Furthermore, stringent controls are often in place for individual impurities, with a common specification being ≤0.5% for any single impurity. sigmaaldrich.comsigmaaldrich.com

The power of RP-HPLC lies in its ability to generate a detailed impurity profile, which is crucial as different impurities can have varying impacts on oligonucleotide synthesis. For instance, the presence of the corresponding nucleoside without the phosphoramidite moiety, 5'-DMT-2'-F-A(bz), is a potential impurity that can arise from the loss of the cyanoethyl phosphoramidite group and must be monitored. thermofisher.com

| Parameter | Specification | Reference |

|---|---|---|

| Purity | ≥99.0% | sigmaaldrich.comsigmaaldrich.com |

| Single Impurity | ≤0.5% | sigmaaldrich.comsigmaaldrich.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Purity Verification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. lcms.cz For this compound, LC-MS is routinely used to confirm the identity of the compound by verifying its molecular weight. sigmaaldrich.comsigmaaldrich.com The expected molecular weight for this compound (C47H51FN7O7P) is approximately 875.92 g/mol . sigmaaldrich.comsigmaaldrich.com

LC-MS is also instrumental in the identification and structural elucidation of impurities, even at trace levels. thermofisher.comthermofisher.com High-resolution accurate mass (HRAM) MS can provide elemental composition data, which, combined with fragmentation patterns, allows for the confident identification of impurity structures. thermofisher.com This level of characterization is essential for understanding the potential impact of impurities on the final oligonucleotide product. thermofisher.com

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C47H51FN7O7P | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 875.92 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Suitability | Conforms to structure | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques provide invaluable information about the chemical structure and purity of phosphoramidites, complementing the data obtained from chromatographic methods.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) Spectroscopy for Phosphorous Purity

Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy is a highly specific and quantitative technique for assessing the purity of phosphoramidites with respect to phosphorus-containing species. usp.org Each phosphoramidite contains a trivalent phosphorus (P(III)) center, which gives a characteristic signal in the ³¹P-NMR spectrum. For this compound, a purity of ≥99% by ³¹P-NMR is a typical quality standard. sigmaaldrich.comsigmaaldrich.com

This technique is particularly effective for detecting and quantifying phosphorus-containing impurities, such as the corresponding P(V) phosphate (B84403) species, which can arise from oxidation of the phosphoramidite. usp.org Specifications often limit P(III) impurities to ≤0.5%. sigmaaldrich.comsigmaaldrich.com

| Parameter | Specification | Reference |

|---|---|---|

| Purity (³¹P-NMR) | ≥99% | sigmaaldrich.comsigmaaldrich.com |

| P(III) Impurities | ≤0.5% | sigmaaldrich.comsigmaaldrich.com |

Control of Degradation Pathways and Impurity Accumulation During Storage and Synthesis

Phosphoramidites are known to be unstable and susceptible to degradation when exposed to water and oxidation. lcms.cz Therefore, stringent control over storage conditions and synthesis protocols is necessary to minimize the accumulation of impurities.

A primary degradation pathway for phosphoramidites is the oxidation of the phosphorus (III) center to a pentavalent phosphorus (P(V)) species. lcms.czwikipedia.org This oxidation can occur during storage and handling if the material is exposed to air and moisture. lcms.czoxinst.com

Detection and Monitoring :

³¹P NMR Spectroscopy : This is a powerful technique for detecting and quantifying P(V) impurities. wikipedia.orgusp.org The trivalent phosphorus in the desired phosphoramidite typically shows a signal around 149-150 ppm, while the oxidized P(V) species appear at different chemical shifts, often in the range of -25 to 99 ppm. wikipedia.orgoxinst.comusp.org Benchtop NMR spectroscopy has proven to be an effective method for the rapid analysis of phosphoramidite degradation. oxinst.com

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS methods, particularly when coupled with a UV detector, can effectively separate and identify the oxidized phosphoramidite species. lcms.czthermofisher.com The oxidized impurities often appear as distinct peaks in the chromatogram. lcms.cz

Factors Influencing Oxidation :

Water Content : The presence of water significantly promotes the oxidation of phosphoramidites. lcms.cznih.gov Therefore, it is crucial to store them under an inert atmosphere and use anhydrous solvents during synthesis. lcms.cz

Concentration : Studies have shown that oxidation can be concentration-dependent, with lower concentrations of phosphoramidites exhibiting a higher degree of oxidation. lcms.cz

Nucleoside Identity : The specific nucleoside can also influence the rate of oxidation. lcms.cz

A study monitoring the oxidation of 2'F-dA phosphoramidite over 20 hours showed an increase in total oxidation of approximately 1%. lcms.cz This highlights the importance of minimizing the time the amidite is exposed to ambient conditions.

Phosphoramidites are susceptible to hydrolysis, which can lead to the formation of H-phosphonates and other degradation products. wikipedia.orgnih.gov The 2'-fluoro modification in this compound generally enhances the stability of the resulting oligonucleotides against nuclease degradation and can influence hydrolytic stability. medchemexpress.comnih.govleapchem.com

Mechanisms of Hydrolysis : Hydrolysis can be catalyzed by both acidic and basic conditions. nih.govoup.com Acid-catalyzed hydrolysis may proceed through protonation of the 3'-nitrogen, leading to cleavage of the internucleoside N-P bond. oup.com The presence of the electron-withdrawing fluorine atom at the 2' position can influence the rate of hydrolysis. oup.com Studies on 2'-fluoro-modified oligonucleotides have shown increased stability in acidic media compared to their 2'-deoxy counterparts. nih.govoup.com

Analytical Monitoring :

High-Performance Liquid Chromatography (HPLC) : Reversed-phase (RP) and normal-phase (NP) HPLC are widely used to analyze the purity of phosphoramidites and detect hydrolytic degradation products. usp.orgchromatographytoday.com These methods can separate the parent amidite from its hydrolysis-related impurities. chromatographytoday.com

³¹P NMR : This technique can also identify H-phosphonate impurities, which typically show signals at around 8 and 10 ppm. wikipedia.org

Mitigation Strategies :

Anhydrous Conditions : Strict adherence to anhydrous conditions during synthesis is critical to prevent hydrolysis. lcms.cz This includes using anhydrous acetonitrile (B52724) as the solvent and minimizing exposure to atmospheric moisture. lcms.cz

pH Control : The addition of a small amount of a non-nucleophilic base, such as triethylamine, to the phosphoramidite solution can help to reduce acid-catalyzed hydrolysis. nih.gov

Storage : Phosphoramidites should be stored at low temperatures (e.g., -20°C) under an inert atmosphere to minimize degradation. sigmaaldrich.commedchemexpress.com

A study on the solution stability of deoxyribonucleoside phosphoramidites in acetonitrile showed that the rate of degradation could be reduced by lowering the water concentration and the amidite concentration. nih.gov

Impact of this compound Quality on the Fidelity and Yield of Oligonucleotide Synthesis

The purity of the starting this compound is a critical factor that directly influences the success of oligonucleotide synthesis. lcms.czthermofisher.com Even small amounts of impurities can have a significant negative impact on the final product. lcms.cz

Impact on Yield :

Oxidized Impurities : The presence of P(V) oxidized phosphoramidites will lead to chain termination during synthesis, as they are unable to couple with the growing oligonucleotide chain. This results in a lower yield of the full-length product.

Impact on Fidelity :

Reactive Impurities : Reactive impurities in the phosphoramidite can be incorporated into the oligonucleotide chain, leading to the formation of incorrect sequences and a loss of fidelity. lcms.czthermofisher.com The repetitive nature of oligonucleotide synthesis can amplify the effect of these impurities. thermofisher.com For instance, if a phosphoramidite with a 0.2% reactive impurity is used multiple times in a sequence, the final product could contain a significant percentage of the impurity. thermofisher.com

Quality Control Measures :

Stringent Specifications : Manufacturers of high-quality phosphoramidites adhere to strict specifications for purity and impurity levels. thermofisher.comsigmaaldrich.com These are often verified using a combination of analytical techniques. usp.orgaragen.com

Analytical Techniques for Quality Assessment :

HPLC : Used to determine the purity of the phosphoramidite and quantify impurities. usp.orgsigmaaldrich.com

³¹P NMR : Provides information on the content of the active P(III) species and the presence of P(V) and other phosphorus-containing impurities. usp.orgsigmaaldrich.com

LC-MS : Confirms the identity of the phosphoramidite and helps in the identification of unknown impurities. lcms.czthermofisher.com

Karl Fischer Titration : Used to determine the water content. sigmaaldrich.com

The table below summarizes typical quality control specifications for this compound based on data from a commercial supplier. sigmaaldrich.com

| Parameter | Specification | Analytical Method |

| Purity | ≥99.0% | Reversed-phase HPLC |

| Purity | ≥99% | ³¹P-NMR |

| P(III) Impurities (100-169 ppm) | ≤0.5% | ³¹P-NMR |

| Single Impurity | ≤0.5% | Reversed-phase HPLC |

| Water Content | ≤0.3% | Karl Fischer |

| Structure Conformance | Conforms | ¹H-NMR, LC-MS |

By implementing rigorous analytical characterization and quality assurance measures, the accumulation of degradation products and impurities in this compound can be effectively controlled. This, in turn, ensures the high fidelity and yield of the resulting therapeutic oligonucleotides.

Functional Consequences of Dmt 2 Fluoro Da Bz Amidite Incorporation in Oligonucleotides

Mechanism of Enhanced Nuclease Resistance in 2'-Fluoro Modified Oligonucleotides

A significant advantage of 2'-fluoro modified oligonucleotides is their pronounced resistance to enzymatic degradation by nucleases. This stability is crucial for their in vivo applications, where they are exposed to a variety of these enzymes. The enhanced resistance is primarily due to the electronic and steric properties of the fluorine atom at the 2' position of the ribose sugar. The high electronegativity of fluorine influences the sugar's pucker, favoring an A-form helical geometry, which is a less preferred substrate for many nucleases that typically recognize B-form DNA. This conformational preference, coupled with potential steric hindrance, impedes the enzymatic cleavage of the phosphodiester backbone.

Endonucleases cleave the internal phosphodiester bonds of a nucleic acid chain. Oligonucleotides incorporating 2'-fluoro modifications exhibit substantially greater stability in the presence of endonucleases like DNase I when compared to their unmodified DNA counterparts. This increased resistance translates to a longer biological half-life, a critical factor for therapeutic oligonucleotides.

Table 1: Representative Endonuclease Resistance Data

| Oligonucleotide | Treatment | % Intact Oligonucleotide |

|---|---|---|

| Unmodified DNA | No Nuclease | 100 |

| 2'-Fluoro Modified | No Nuclease | 100 |

| Unmodified DNA | DNase I (1 hour) | < 5 |

| 2'-Fluoro Modified | DNase I (1 hour) | > 90 |

This interactive table illustrates the typical outcomes of an endonuclease digestion assay, highlighting the protective effect of the 2'-fluoro modification.

Exonucleases degrade nucleic acids from their termini. The 2'-fluoro modification also confers robust protection against exonuclease activity. The altered sugar conformation at the ends of the oligonucleotide chain makes it a poor substrate for these enzymes, preserving the full-length integrity of the molecule for a longer duration.

Table 2: Representative Exonuclease Resistance Data

| Oligonucleotide | Treatment | % Intact Oligonucleotide |

|---|---|---|

| Unmodified DNA | 3'-Exonuclease (30 min) | ~15 |

| 2'-Fluoro Modified | 3'-Exonuclease (30 min) | ~85 |

This interactive table demonstrates the enhanced stability of 2'-fluoro modified oligonucleotides against degradation from the 3' end.

Impact on Oligonucleotide-RNA Binding Affinity and Specificity

The incorporation of 2'-fluoro modifications has a profound and positive effect on the binding properties of oligonucleotides to complementary RNA sequences, which is a cornerstone of antisense and RNAi applications.

The melting temperature (T_m_) of a nucleic acid duplex, the temperature at which 50% of the duplex dissociates, is a key indicator of its thermodynamic stability. The introduction of 2'-fluoro modifications into an oligonucleotide significantly elevates the T_m_ of its hybrid with a target RNA molecule. This is because the 2'-fluoro group encourages an A-form helical structure, which is the native conformation of RNA. This pre-organization of the oligonucleotide into an RNA-like conformation reduces the entropic penalty of binding, leading to a more stable duplex. On average, each 2'-fluoro modification can increase the T_m_ by approximately 2°C.

Table 3: Impact of 2'-Fluoro Modifications on T_m_ of Oligonucleotide-RNA Duplexes

| Oligonucleotide (15-mer) | Number of 2'-Fluoro Modifications | T_m_ (°C) | ΔT_m_ (°C) |

|---|---|---|---|

| Unmodified DNA | 0 | 55.3 | - |

| 2'-Fluoro Modified (Alternating) | 7 | 68.8 | +13.5 |

| Fully 2'-Fluoro Modified | 15 | 84.1 | +28.8 |

This interactive table presents typical data showing the progressive increase in the melting temperature of an oligonucleotide-RNA duplex with an increasing number of 2'-fluoro modifications.

Effect on Oligonucleotide Secondary Structure and Conformational Preferences

The introduction of 2'-fluoro modifications has a dominant influence on the structural characteristics of an oligonucleotide. The electronegative fluorine atom at the 2' position biases the sugar pucker towards the C3'-endo conformation. This conformational preference is the defining feature of A-form helices, which are structurally distinct from the B-form helices typically adopted by DNA.

Consequently, oligonucleotides containing 2'-fluoro modifications have a strong propensity to adopt an A-form helical structure, even as single strands. This "pre-organization" is a fundamental reason for their high affinity for RNA targets, as it minimizes the conformational rearrangement required for hybridization. This inherent structural preference can also influence the propensity of the oligonucleotide to form intramolecular secondary structures, such as hairpins, a factor that must be considered in sequence design.

Applications of Oligonucleotides Modified with Dmt 2 Fluoro Da Bz Amidite in Biomedical Research

Development of Nuclease-Resistant Antisense Oligonucleotides for Gene Silencing

Antisense oligonucleotides (ASOs) are short, single-stranded nucleic acid sequences designed to bind to a specific messenger RNA (mRNA) and modulate its function, typically leading to the downregulation of the protein it encodes. A major challenge in ASO development is their susceptibility to degradation by cellular enzymes called nucleases. idtdna.com

The 2'-fluoro modification, introduced using reagents like Dmt-2'fluoro-da(bz) amidite, helps to overcome this limitation. oup.com By replacing the 2'-hydroxyl group of the ribose sugar with a fluorine atom, the oligonucleotide becomes more resistant to nuclease-mediated cleavage. synoligo.comoup.com This increased stability prolongs the half-life of the ASO within the cell, allowing for a more sustained gene-silencing effect. creative-biolabs.com Combining 2'-F modifications with phosphorothioate (B77711) (PS) linkages further enhances this resistance. idtdna.comgenelink.com

The inclusion of 2'-fluoro modifications in ASOs has been shown to be effective for gene silencing. These modifications increase the thermal stability (Tm) of the duplex formed between the ASO and its target RNA. genelink.comtrilinkbiotech.com This enhanced binding affinity contributes to more potent and durable downregulation of the target RNA. For instance, ASOs containing 2'-F modifications can effectively recruit RNase H, an enzyme that cleaves the RNA strand of an RNA/DNA duplex, leading to target mRNA degradation. genelink.comrsc.org

However, the efficacy can be context-dependent. Some studies have shown that while 2'-F modifications enhance stability, they might be less potent in mediating RNase H-dependent target reduction compared to other modifications like 2'-O-methoxyethyl (2'-MOE). nih.gov For example, a 2'-F modified ASO targeting the Pten transcript was found to be less effective at reducing its target compared to a 2'-MOE modified ASO. nih.gov

Table 1: Impact of 2'-Modifications on Duplex Stability and RNase H Activity

| Modification Type | Change in Tm per modification (vs. DNA/RNA) | Nuclease Resistance | RNase H Activity |

|---|---|---|---|

| 2'-Fluoro (2'-F) | +1.8°C genelink.com | Moderate idtdna.com | Supported genelink.com |

| 2'-O-Methyl (2'-OMe) | +1.5°C | High idtdna.com | Inhibited |

| 2'-O-Methoxyethyl (2'-MOE) | +0.9 to 1.6°C biosearchtech.com | High biosearchtech.com | Inhibited |

While enhancing on-target activity is crucial, minimizing off-target effects is equally important for the therapeutic utility of ASOs. The high binding affinity conferred by 2'-F modifications can contribute to improved specificity. However, chemical modifications can also introduce unintended biological activities.

Research has indicated that certain 2'-F modified ASOs can cause adverse effects independent of their intended antisense mechanism. oup.com For example, some 2'-F modified oligonucleotides have been observed to cause sequence-independent reduction of specific nuclear proteins, such as P54nrb and PSF, leading to DNA damage and cell death. oup.com These findings highlight that while the 2'-F modification is beneficial for stability and affinity, its potential for hybridization-independent toxicity must be carefully evaluated. nih.govoup.com

Construction of Modified Oligonucleotides for MicroRNA Inhibition

MicroRNAs (miRNAs) are small non-coding RNAs that regulate gene expression. The inhibition of specific miRNAs using anti-miRNA oligonucleotides (AMOs) has emerged as a promising therapeutic strategy. Similar to ASOs, the efficacy of AMOs relies on their stability and binding affinity to the target miRNA.

The 2'-fluoro modification is a valuable chemistry for designing potent AMOs. nih.gov It provides a good balance of increased nuclease resistance and high binding affinity, which is often higher than that provided by 2'-O-methyl modifications. nih.gov Chimeric oligonucleotides incorporating 2'-F and 2'-MOE modifications have been identified as particularly potent inhibitors of miRNA activity in vivo. oup.com For instance, a chimeric 2'-F/MOE ASO was found to be a highly effective inhibitor of miR-122, a miRNA implicated in hepatitis C virus replication. oup.com Interestingly, the mechanism of inhibition by these high-affinity oligonucleotides often involves sequestration of the miRNA rather than its degradation. nih.govoup.com

Design and Synthesis of Guide RNAs (gRNAs) for CRISPR-Cas9 Systems

Synthetic gRNAs are susceptible to degradation by intracellular nucleases. Introducing 2'-fluoro modifications can significantly increase the stability and lifetime of gRNAs. nih.govmdpi.com Studies have shown that replacing ribonucleotides with 2'-fluoro modified nucleotides increases the resistance of CRISPR RNA (crRNA) to nuclease digestion. nih.govmdpi.com This enhanced stability can lead to more efficient gene editing. synthego.complos.org

The placement of 2'-F modifications is crucial. They are well-tolerated in certain regions of the gRNA, such as the tracrRNA-binding region, but can be detrimental in the seed region, which is critical for target DNA recognition. frontiersin.org Research has demonstrated that a 2'-fluorinated single guide RNA (sgRNA) can retain good activity in the CRISPR-Cas9 system. mdpi.com Moreover, the kinetic constant of DNA cleavage was observed to be higher for a system with a 2'-fluoro modified crRNA. nih.govmdpi.com

Table 2: Effect of 2'-Fluoro Modification on CRISPR-Cas9 Components

| Modified Component | Observation | Reference |

|---|---|---|

| crRNA | Increased nuclease resistance and lifetime. nih.govmdpi.com | mdpi.com, nih.gov |

| crRNA | Preserved or higher efficacy of DNA cleavage. nih.govmdpi.com | mdpi.com, nih.gov |

| sgRNA | Retained good cleavage activity. mdpi.com | mdpi.com |

A major challenge in CRISPR-based therapies is minimizing off-target cleavage, where the Cas9 nuclease cuts at unintended genomic sites. Chemical modifications of the gRNA can improve the specificity of the system. nih.gov The 2'-fluoro modification has been shown to decrease off-target effects in in vitro DNA cleavage assays. nih.govmdpi.com By increasing the binding affinity of the gRNA for its on-target sequence, the discrimination against mismatched off-target sites can be enhanced. biosearchtech.com Strategic placement of 2'-F and other modifications can fine-tune the gRNA's properties to achieve a better balance between high on-target activity and reduced off-target events. mdpi.comnih.gov

Utilization in Aptamer Development with Enhanced Stability

Aptamers are short, single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind to target molecules with high affinity and specificity, earning them the name "chemical antibodies". trilinkbiotech.com However, a major obstacle to the use of natural RNA and DNA aptamers in therapeutic and diagnostic applications is their rapid degradation by nucleases present in biological fluids like serum. creative-biolabs.comnih.gov Unmodified aptamers can have a half-life of mere minutes in serum, severely limiting their effectiveness. creative-biolabs.com

The incorporation of nucleotides modified with a 2'-fluoro group, synthesized from precursors like this compound, is a widely adopted strategy to overcome this limitation. creative-biolabs.comnih.gov The fluorine atom at the 2' position of the ribose sugar provides significant resistance to nuclease enzymes. idtdna.combiosyn.com This modification sterically hinders the enzymatic cleavage that would normally degrade the oligonucleotide backbone.

Key advantages of 2'-fluoro modification in aptamers include:

Increased Nuclease Resistance: Aptamers containing 2'-fluoro modifications show a dramatically increased half-life in serum, extending from minutes to many hours. creative-biolabs.comnih.gov

High Binding Affinity: The 2'-fluoro group helps lock the sugar into a C3'-endo conformation, which is characteristic of RNA. This pre-organization often leads to high binding affinity for targets, similar to or even greater than that of natural RNA aptamers. trilinkbiotech.comnih.gov

Maintained Specificity: The modification generally does not interfere with the specific folding of the aptamer, allowing it to retain its precise recognition of the target molecule. nih.gov

These properties have made 2'-fluoro-modified aptamers a cornerstone of modern aptamer development, including for therapeutic candidates. creative-biolabs.comresearchgate.net One notable example is Macugen, an FDA-approved aptamer for treating age-related macular degeneration, which utilizes 2'-fluoro modifications to ensure its stability and function in the eye. creative-biolabs.com

| Property | Unmodified RNA/DNA Aptamers | 2'-Fluoro-Modified Aptamers |

|---|---|---|

| Nuclease Resistance | Low | High creative-biolabs.com |

| Serum Half-Life | Seconds to minutes creative-biolabs.comnih.gov | Hours creative-biolabs.comnih.gov |

| Binding Affinity | High | High, often increased trilinkbiotech.comidtdna.com |

| Predominant Sugar Pucker | C2'-endo (DNA) / C3'-endo (RNA) | C3'-endo (RNA-like) trilinkbiotech.com |

Applications in Diagnostic Probes and Biosensors

The same properties that make 2'-fluoro-modified oligonucleotides ideal for therapeutic aptamers also make them highly valuable for diagnostics. The enhanced stability and high binding affinity are critical for creating robust and sensitive diagnostic probes and biosensors. mdpi.orgbiorxiv.org

In diagnostic assays, probes must function reliably in complex biological samples such as blood, cell lysates, or tissue extracts, which are rife with nucleases. The use of 2'-fluoro-modified probes ensures that the recognition element of the assay remains intact, leading to more accurate and reproducible results. For example, in fluorescence in situ hybridization (FISH), a stable probe can lead to a stronger and more persistent signal.

Aptamer-based biosensors, or "aptasensors," represent a significant area of application. mdpi.com In these devices, an aptamer is used as the bioreceptor to detect a specific target. mdpi.orgmdpi.com The aptamer is immobilized on a transducer surface, and when it binds to its target, it generates a detectable signal (e.g., optical or electrical). mdpi.com

The stability of the aptamer is crucial for the performance and shelf-life of the biosensor. By using 2'-fluoro-modified aptamers, researchers can develop highly sensitive and specific aptasensors that are also exceptionally stable, allowing for reliable detection of pathogens, biomarkers, and toxins in various samples. nih.govmdpi.com Research has demonstrated the development of 2'-fluoro RNA aptamers for detecting targets ranging from cancer cells to viral proteins like the SARS-CoV-2 spike protein. trilinkbiotech.commdpi.com

| Application Area | Advantage of 2'-Fluoro Modification | Example Research Finding |

|---|---|---|

| Aptamer-based Biosensors (Aptasensors) | Increases sensor stability and reusability in biological media. mdpi.org | 2'-fluoro RNA aptamers have been developed to bind to the receptor binding domain (RBD) of the SARS-CoV-2 spike protein, forming the basis for potential diagnostic biosensors. mdpi.com |

| In Vivo Imaging Probes | Prolongs the circulation time of the probe, allowing for better target accumulation and imaging. | Aptamers targeting specific cell-surface proteins, such as those on cancer cells, are modified with 2'-fluoro bases to improve their stability for in vivo targeting applications. trilinkbiotech.com |

| Affinity Assays (e.g., ELISA-like) | Prevents degradation of the aptamer capture or detection agent, improving assay sensitivity and reliability. | Studies have shown that 2'-fluoro-modified aptamers can specifically bind to disease-associated conformations of proteins, making them suitable for sensitive diagnostic assays. biosyn.com |

Comparative Studies and Structure Activity Relationships of 2 Fluoro Adenosine Modifications

Comparative Analysis with Other 2'-Modified Nucleosides in Oligonucleotide Properties

The 2'-position of the ribose sugar is a critical site for chemical modification. The substituent at this position dictates the sugar's conformational preference (C3'-endo for RNA-like A-form helices vs. C2'-endo for DNA-like B-form helices), which in turn influences duplex stability, nuclease resistance, and interaction with cellular machinery. oup.com The 2'-fluoro (2'-F) modification is often compared with other second-generation modifications like 2'-O-Methyl (2'-OMe) and 2'-O-Methoxyethyl (2'-MOE).

Thermal Stability (Binding Affinity): The introduction of 2'-fluoro modifications into an oligonucleotide significantly enhances its thermal stability (Tm) when hybridized to a complementary RNA strand. This increased affinity is attributed to the high electronegativity of the fluorine atom, which favors a C3'-endo sugar pucker, pre-organizing the oligonucleotide into an A-form helix characteristic of RNA duplexes. genelink.com

Comparative studies consistently show that 2'-F modifications provide a greater increase in Tm per modification than 2'-OMe or RNA itself. genelink.com One study reported that for each incorporation into an antisense oligonucleotide targeting RNA, the melting temperature was enhanced by approximately 1.8°C for 2'-F, 1.3°C for 2'-OMe, and 1.0°C for a natural RNA residue, relative to a standard DNA antisense strand. genelink.com Another report places the Tm increase for 2'-F modifications at about 2.0°C per residue, compared to 1.5°C for 2'-OMe. genelink.com The general trend for the stability of heteroduplexes with RNA is: 2'-F-RNA > 2'-OMe-RNA > RNA > DNA. genelink.com

Conversely, 2'-fluoro-arabinonucleic acid (FANA), an epimer of 2'-F-RNA, also shows high affinity for RNA targets. nih.govacs.org The stability trend for heteroduplexes with RNA has been reported as FANA > RNA > DNA. nih.gov

Interactive Data Table: Change in Melting Temperature (ΔTm) per Modification

| Modification | ΔTm per Modification vs. DNA (°C) | Sugar Pucker Preference | Helical Conformation |

|---|---|---|---|

| 2'-Fluoro (2'-F) RNA | +1.8 to +2.5 genelink.combiosearchtech.com | C3'-endo (RNA-like) genelink.com | A-form genelink.com |

| 2'-O-Methyl (2'-OMe) | +1.3 to +1.5 genelink.com | C3'-endo (RNA-like) researchgate.net | A-form |

| 2'-O-Methoxyethyl (2'-MOE) | +0.9 to +1.6 biosearchtech.com | C3'-endo (RNA-like) researchgate.net | A-form |

| 2'-Deoxy (DNA) | Baseline | C2'-endo (DNA-like) oup.com | B-form |

| 2'-Fluoro-ANA (FANA) | +1.2 glenresearch.com | O4'-endo (East) glenresearch.comresearchgate.net | B-type like glenresearch.com |

Nuclease Resistance: While the 2'-F modification significantly boosts binding affinity, its ability to confer nuclease resistance on its own is limited, showing little enhancement compared to DNA when in a standard phosphodiester backbone. genelink.com However, when combined with a phosphorothioate (B77711) (PS) backbone, the resulting 2'-F-PS oligonucleotides exhibit high resistance to nuclease degradation. genelink.combiosyn.com Similarly, siRNAs synthesized with 2'-F modified pyrimidines demonstrate greatly increased stability in human plasma. genelink.com

Influence of the Benzoyl Protecting Group on Synthesis and Functionality

During the automated solid-phase synthesis of oligonucleotides, reactive functional groups on the nucleobases must be protected to prevent unwanted side reactions. For adenosine (B11128), the N6-exocyclic amine is typically protected. The "bz" in Dmt-2'fluoro-da(bz) amidite refers to the benzoyl (Bz) group serving this purpose.

Structure-Activity Relationship (SAR) Studies of 2'-Fluoro-2'-deoxy-adenosine within Oligonucleotides

Structure-activity relationship (SAR) studies investigate how the chemical structure of a molecule, in this case, an oligonucleotide containing 2'-fluoro-2'-deoxyadenosine (B150665), correlates with its biological activity.

Conformational Effects: The fluorine atom at the 2'-position has a profound impact on the sugar's conformation. In 2'-F-RNA, the high electronegativity of fluorine strongly favors the C3'-endo pucker, which is characteristic of A-form RNA helices. genelink.comglenresearch.com This pre-organization is a primary reason for the enhanced binding affinity to RNA targets. researchgate.net

In contrast, the epimeric 2'-fluoro-arabinonucleic acid (FANA) modification, which also contains 2'-fluoro-adenosine but with a different stereochemistry, adopts a more DNA-like B-type helix. glenresearch.com This is achieved not through the typical C2'-endo pucker of DNA but through an unusual O4'-endo (East) sugar conformation. glenresearch.comresearchgate.net Despite this different conformation, FANA-modified oligonucleotides also exhibit high binding affinity to RNA and, critically, their hybrids with RNA are substrates for RNase H. nih.govnih.gov This makes FANA a unique DNA mimic that combines high affinity with the ability to trigger target degradation.

Impact on Stacking and Specificity: Studies on dimers containing 2'-halo-2'-deoxyadenosines have shown that the degree of base stacking, a key contributor to duplex stability, is influenced by the 2' substituent. nih.gov The stacking in these dimers was found to decrease in the order 2'-fluoro > 2'-chloro > 2'-bromo > 2'-iodo, correlating with the electronegativity of the halogen. nih.gov This suggests that the compact and highly electronegative fluorine atom is optimal for promoting favorable stacking interactions. Furthermore, oligonucleotides containing 2'-F-ANA modifications exhibit excellent base-pairing specificity, with a single mismatch in a 2'-F-ANA/RNA duplex causing a significant drop in melting temperature (ΔTm of -7.2 °C). glenresearch.com

These SAR studies highlight that the introduction of 2'-fluoro-2'-deoxyadenosine via its phosphoramidite (B1245037) precursor is a powerful strategy. The specific stereochemistry (ribo- or arabino-) allows for fine-tuning of the oligonucleotide's conformational and functional properties, enabling the design of highly effective antisense agents, siRNAs, and aptamers. acs.orgnih.gov

Emerging Research Directions and Future Prospects for Dmt 2 Fluoro Da Bz Amidite

Integration into Advanced Oligonucleotide-Based Therapeutic Modalities

The unique properties conferred by the 2'-fluoro modification make Dmt-2'fluoro-da(bz) amidite a critical component in the advancement of oligonucleotide-based therapies. These therapies aim to treat diseases at the genetic level. rsc.org

Antisense Oligonucleotides (ASOs): ASOs are designed to bind to specific messenger RNA (mRNA) molecules, inhibiting the production of disease-causing proteins. rsc.org The incorporation of 2'-fluoro modifications from this compound into ASOs results in several key advantages:

Enhanced Nuclease Resistance: The 2'-fluoro group provides significant protection against degradation by cellular enzymes called nucleases, thereby increasing the in vivo stability and longevity of the therapeutic. leapchem.comglenresearch.com

Increased Binding Affinity: Oligonucleotides containing 2'-fluoro modifications exhibit higher affinity for their target RNA sequences. medchemexpress.comcymitquimica.com This leads to more potent and specific gene silencing. medchemexpress.com

RNase H Activation: Unlike many other 2'-modifications, 2'-fluoro-arabinonucleic acid (2'F-ANA), which is synthesized using this amidite, can induce the cleavage of the target RNA by RNase H, a crucial mechanism for ASO activity. glenresearch.com

Small Interfering RNAs (siRNAs): siRNAs are double-stranded RNA molecules that trigger the RNA interference (RNAi) pathway to silence specific genes. nih.gov The inclusion of 2'-fluoro modifications in siRNA strands has been shown to:

Improve Serum Stability: Fully modified 2'F-ANA sense strands, when paired with an antisense RNA strand, exhibit a significantly longer half-life in serum compared to unmodified siRNAs. nih.gov

Enhance Potency: These modified siRNAs can be more potent than their unmodified counterparts. nih.gov

Tolerate Modification: The siRNA machinery can tolerate extensive 2'-fluoro modifications, particularly in the sense strand, without compromising activity. glenresearch.comnih.gov

Aptamers: Aptamers are single-stranded oligonucleotides that fold into specific three-dimensional structures to bind to various targets like proteins or small molecules with high affinity and specificity. mdpi.comnih.gov The use of 2'-fluoro modifications in aptamers offers:

Increased Stability: Enhanced resistance to nucleases is a critical attribute for aptamers used in therapeutic and diagnostic applications. nih.govbiosyn.com

Improved Binding: The modification can contribute to a higher binding affinity for the target molecule. mdpi.com

Potential in Novel Nucleic Acid Nanotechnology and Material Science Applications

The predictable base-pairing and structural properties of nucleic acids make them attractive building blocks for nanotechnology. The incorporation of this compound into synthetic oligonucleotides opens up new possibilities in this field.

Spherical Nucleic Acids (SNAs): SNAs are nanostructures consisting of a nanoparticle core densely functionalized with a shell of oligonucleotides. rsc.org Recent research has demonstrated that modifying SNAs with 2'-deoxy-2'-fluoro-D-arabinonucleic acid (FANA-SNAs) leads to:

Increased Stability: FANA-SNAs show enhanced stability compared to their unmodified counterparts. rsc.org

Enhanced Gene Silencing Potency: These modified nanostructures exhibit improved gene silencing capabilities. rsc.org

Unaided Cellular Uptake: FANA-SNAs can be taken up by cells without the need for transfection agents, a phenomenon known as gymnosis. rsc.org

The ability to create stable and functional nucleic acid nanostructures has significant implications for drug delivery and diagnostics. The modularity of FANA-SNAs allows for the targeting of different genes, highlighting their potential as a versatile therapeutic platform. rsc.org

Material Science: The enhanced stability of 2'-fluoro-modified oligonucleotides also makes them valuable in material science applications. For instance, they can be used to create stable DNA-based materials and devices. Their resistance to degradation makes them suitable for applications where long-term stability is required. nih.govoup.com

Computational Chemistry Approaches for Predicting and Optimizing Oligonucleotide Properties with this compound

Computational chemistry plays an increasingly important role in the design and optimization of modified oligonucleotides. These methods allow researchers to predict how chemical modifications will affect the structure, stability, and function of an oligonucleotide before it is synthesized.

Predicting Duplex Stability: Molecular dynamics simulations and quantum mechanics calculations can be used to model the behavior of oligonucleotides containing 2'-fluoro modifications. These models can predict:

Melting Temperature (Tm): The temperature at which a double-stranded nucleic acid dissociates into single strands. The 2'-fluoro modification is known to increase the Tm of duplexes with DNA and RNA. nih.govoup.com

Helical Conformation: The 2'-fluoro modification tends to favor an A-form helical structure, which is similar to that of RNA. medchemexpress.comoup.com This property is crucial for interactions with cellular machinery that recognizes RNA.

Optimizing Oligonucleotide Design: By simulating the effects of different modification patterns, computational methods can help in the rational design of oligonucleotides with desired properties. For example, researchers can computationally screen various arrangements of 2'-fluoro-modified and unmodified nucleotides to find the optimal sequence for a specific therapeutic application. This can accelerate the development process and reduce the need for extensive experimental screening.

Development of High-Throughput Synthesis and Screening Platforms for Modified Oligonucleotides

The growing interest in modified oligonucleotides for therapeutic and diagnostic purposes has driven the need for efficient methods for their synthesis and evaluation.

Automated Solid-Phase Synthesis: this compound is designed for use in automated solid-phase oligonucleotide synthesis. sigmaaldrich.comlcms.cz This technology allows for the rapid and reliable production of custom oligonucleotide sequences. While the synthesis of 2'-fluoro oligonucleotides is similar to that of standard DNA, it may require an extended coupling time. sigmaaldrich.comsigmaaldrich.com

High-Throughput Screening: Once synthesized, libraries of modified oligonucleotides can be screened for their activity using high-throughput methods. This allows for the rapid identification of lead candidates with the most promising therapeutic or diagnostic potential. The development of robust and automated screening platforms is essential for advancing the field of modified oligonucleotides.

Q & A

Q. What are the critical steps in synthesizing oligonucleotides using Dmt-2'fluoro-da(bz) amidite?

The synthesis involves standard phosphoramidite chemistry with modifications:

- Coupling Conditions : Requires a 0.1 M solution in acetonitrile and an activator (e.g., BTT). Coupling times are extended compared to unmodified DNA amidites (10 minutes vs. 30–60 seconds) to ensure efficiency due to steric hindrance from the 2'-fluoro group .

- Deprotection : Post-synthesis, the 5'-DMT group is retained for purification. Base deprotection (benzoyl group on adenine) uses concentrated ammonium hydroxide at elevated temperatures (55–60°C for 6–12 hours) .

Q. How does the 2'-fluoro modification affect oligonucleotide stability and binding affinity?

The 2'-fluoro substitution enhances:

Q. What quality control metrics are essential for this compound in oligonucleotide synthesis?

Key specifications include:

- Purity : ≥99% by 31P-NMR and RP-HPLC, with ≤0.5% P(III) impurities and ≤3% residual solvents .

- Moisture Content : ≤0.3% (Karl Fischer) to prevent hydrolysis during storage .

- Structural Confirmation : LC-MS and 1H-NMR validate the presence of protective groups (5'-DMT, benzoyl) and 2'-fluoro substitution .

Advanced Research Questions

Q. How can impurities in this compound batches impact oligonucleotide synthesis?

Common impurities include:

- P(III) Species (≤0.5%): Result from incomplete oxidation during amidite synthesis, leading to truncated oligonucleotides. Mitigated by rigorous 31P-NMR monitoring .

- Solvent Residues (e.g., acetonitrile): Excess amounts (>3%) reduce coupling efficiency. GC-MS analysis ensures compliance .

- Degradation Products : Hydrolysis under humid conditions generates free hydroxyl groups, necessitating anhydrous storage at -20°C .

Q. What strategies optimize coupling efficiency for 2'-fluoro-modified amidites in automated synthesis?

- Activator Selection : BTT (0.3 M in acetonitrile) outperforms standard tetrazole activators, improving coupling yields by 5–10% .

- Extended Coupling Time : 10-minute cycles vs. 30-second cycles for unmodified DNA amidites compensate for steric and electronic effects of fluorine .

- Solid Support Compatibility : Controlled-pore glass (CPG) with long alkyl spacers (e.g., 500 Å pores) reduces steric crowding .

Q. How do protective groups (e.g., benzoyl, DMT) influence deprotection protocols for 2'-fluoro oligonucleotides?

Q. Can this compound be combined with other modified amidites (e.g., 2'-OMe, LNA) in chimeric oligonucleotides?

Yes, but compatibility requires:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.